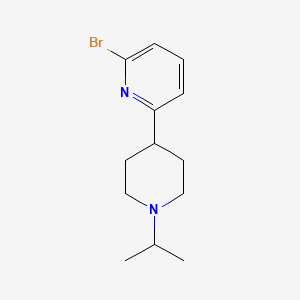

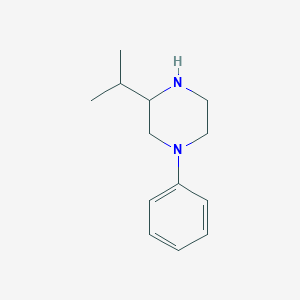

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine

説明

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, also known as BIPy, is an organic compound belonging to the pyridine family. It is a pale yellow solid with a strong odor. BIPy is widely used in organic synthesis, due to its strong reactivity and its ability to form stable complexes with transition metals. BIPy has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

科学的研究の応用

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound “2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine” can be used in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making this compound valuable for drug development.

Pharmacological Applications

The piperidine moiety is present in more than twenty classes of pharmaceuticals. As such, “2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine” could be instrumental in the discovery and biological evaluation of potential drugs. It could lead to the development of new medications that target specific receptors or enzymes within the body .

Biomimetic Chemistry

In biomimetic chemistry, pyridine-based ligands support transition metal ions to mimic bioinorganic metalloenzymes. “2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine” can be a precursor for the immobilization of biomimetic metal ion chelates on functionalized carbons. This application is particularly relevant in the development of catalysts and sensors .

Antioxidant Properties

Piperidine derivatives exhibit powerful antioxidant actions due to their ability to hinder or suppress free radicals. The compound may contribute to the development of new antioxidants that could be used to protect cells from oxidative stress, which is linked to various diseases .

Dual Inhibitor for ALK and ROS1 Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include a structure similar to “2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine,” have been designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial in the treatment of certain types of cancer, particularly those resistant to other treatments .

Development of Synthetic Methodologies

The compound can be used to develop alternative synthetic methodologies for bromine-substituted pyridines. These methodologies are safer and more cost-effective than traditional methods, which often involve hazardous chemicals and challenging reaction conditions .

Safety and Hazards

特性

IUPAC Name |

2-bromo-6-(1-propan-2-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10(2)16-8-6-11(7-9-16)12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXISASHHSSCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

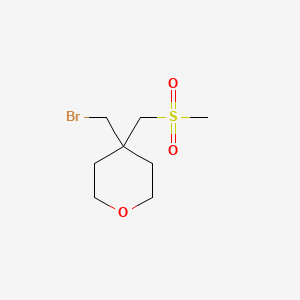

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)